An In-Depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzamide: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-nitrobenzamide, a highly functionalized aromatic compound with significant potential as a building block in modern medicinal and materials chemistry. Due to its specific substitution pattern, direct experimental data for this molecule is not extensively available in public literature. Therefore, this document synthesizes information from established chemical principles and data from its immediate precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid, and closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential utility.
Introduction and Molecular Overview
4-Fluoro-5-methoxy-2-nitrobenzamide belongs to the class of polysubstituted nitroaromatic compounds. Its structure is characterized by a benzamide core functionalized with three key substituents: a fluorine atom, a methoxy group, and a nitro group. This unique arrangement of electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups imparts a distinct electronic profile and chemical reactivity, making it a valuable intermediate for constructing more complex molecular architectures.
The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] The presence of the nitro group, a strong electron-withdrawing moiety, not only influences the molecule's overall reactivity but also serves as a versatile synthetic handle for further transformations, such as reduction to an amine. This aniline derivative can then be a crucial component in the synthesis of various heterocyclic systems common in pharmaceutical agents.[4]
Chemical Structure
The chemical structure of 4-Fluoro-5-methoxy-2-nitrobenzamide is presented below.
Caption: Structure of 4-Fluoro-5-methoxy-2-nitrobenzamide.
Physicochemical Properties
The table below summarizes the predicted and known physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzamide and its carboxylic acid precursor.
| Property | 4-Fluoro-5-methoxy-2-nitrobenzamide (Predicted) | 4-Fluoro-5-methoxy-2-nitrobenzoic acid (Known) | Reference |
| CAS Number | Not available | 864293-50-5 | [5] |
| Molecular Formula | C₈H₇FN₂O₄ | C₈H₆FNO₅ | [6] |
| Molecular Weight | 214.15 g/mol | 215.13 g/mol | [6] |
| Appearance | Predicted to be a white to pale-yellow solid | White to Pale-yellow to Yellow-brown Solid | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | Soluble in organic solvents. | |
| Melting Point | Expected to be higher than the corresponding benzoic acid due to amide hydrogen bonding. | Not specified in available literature. | |
| Boiling Point | Predicted to be >300 °C (decomposes) | Not specified in available literature. |
Proposed Synthesis Protocol
Rationale for Synthetic Approach
Direct amidation of carboxylic acids requires harsh conditions or specialized catalysts and can suffer from low yields, especially with sterically hindered or electronically deactivated substrates.[8][9] The conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. Thionyl chloride is particularly advantageous as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the reaction workup.
Workflow Diagram
Caption: Proposed synthetic workflow for 4-Fluoro-5-methoxy-2-nitrobenzamide.
Detailed Step-by-Step Methodology
Materials:
-
4-Fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess)
-
Deionized water
-
Ethanol
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq).
-
Add anhydrous toluene (or DCM) to create a slurry, followed by a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) dropwise at room temperature. The mixture may effervesce as HCl gas is evolved.
-
Heat the reaction mixture to reflux (for toluene, ~110°C) for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting acid and formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This yields the crude 4-fluoro-5-methoxy-2-nitrobenzoyl chloride, which should be used immediately in the next step.
-
-
Ammonolysis:
-
In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice-water bath (0-5°C).
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous solvent (e.g., THF or DCM).
-
Add the acyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide solution. Maintain the temperature below 10°C. A precipitate should form immediately.[7]
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while warming to room temperature.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove ammonium salts.
-
Wash with a small amount of cold ethanol or ether to aid in drying.
-
Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Fluoro-5-methoxy-2-nitrobenzamide.
-
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed. The following data are predicted based on analyses of structurally similar nitrobenzamides.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | * δ 8.0-8.2 ppm (s, 2H): Amide protons (-CONH₂), broad singlet, exchangeable with D₂O. * δ 7.6-7.8 ppm (d, 1H): Aromatic proton ortho to the nitro group. * δ 7.3-7.5 ppm (d, 1H): Aromatic proton ortho to the amide group, showing coupling to fluorine. * δ 4.0 ppm (s, 3H): Methoxy protons (-OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | * δ ~165 ppm: Amide carbonyl carbon (-CONH₂). * δ ~150-160 ppm (d, J_CF): Carbon bearing the fluorine atom. * δ ~145-150 ppm: Carbon bearing the methoxy group. * δ ~140-145 ppm: Carbon bearing the nitro group. * δ ~110-130 ppm: Remaining aromatic carbons. * δ ~57 ppm: Methoxy carbon (-OCH₃). |
| FT-IR (ATR, cm⁻¹) | * 3400-3200 cm⁻¹: N-H stretching of the primary amide (two bands). * ~1660 cm⁻¹: C=O stretching (Amide I band). * ~1600 cm⁻¹: N-H bending (Amide II band). * 1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. * ~1250 cm⁻¹: C-O stretching of the aryl ether. * ~1100 cm⁻¹: C-F stretching. |
| Mass Spec. (ESI+) | * [M+H]⁺: m/z 215.04 * [M+Na]⁺: m/z 237.02 |
Reactivity and Potential Applications
The unique substitution pattern of 4-Fluoro-5-methoxy-2-nitrobenzamide makes it a promising intermediate for drug discovery and specialty chemical synthesis.
Key Reactivity Centers
Caption: Key reactive sites on the 4-Fluoro-5-methoxy-2-nitrobenzamide scaffold.
-
Nitro Group Reduction: The most significant transformation is the reduction of the nitro group to an amine. This is typically achieved with high yield using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting 2-amino-4-fluoro-5-methoxybenzamide is a diamine precursor, ideal for synthesizing heterocyclic scaffolds like quinazolinones or benzodiazepines, which are prevalent in many biologically active molecules.[13]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making it highly activated for SNAr reactions.[6][14] This allows for the displacement of fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), providing a straightforward route to further diversify the core structure.
-
Amide Group Chemistry: The primary amide can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or it can be dehydrated (e.g., using P₂O₅ or SOCl₂) to form the corresponding benzonitrile.
Applications in Drug Discovery
Fluorinated nitroaromatic compounds are valuable building blocks in medicinal chemistry.[15][16] Specifically, this molecule serves as a precursor to substituted anilines and benzamides that could be integrated into the synthesis of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The aniline derived from this compound could be a key intermediate for novel oncology therapeutics.[4]
-
CNS Agents: The modulation of lipophilicity and metabolic stability afforded by the fluoro and methoxy groups is beneficial for agents targeting the central nervous system.[2]
-
Antimicrobial Agents: The nitroaromatic scaffold itself has been explored for antimicrobial activity, and derivatives can be screened for novel antibacterial or antifungal properties.[17]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds should be handled with caution due to their potential toxicity.[18][19][20]
-
Hazard Classification: Based on analogous compounds, 4-Fluoro-5-methoxy-2-nitrobenzamide should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[21]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling Precautions: Avoid inhalation of dust or powder. Prevent contact with skin and eyes. Use appropriate tools to handle the solid and avoid creating dust.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Fluoro-5-methoxy-2-nitrobenzamide represents a strategically designed chemical intermediate with considerable potential for synthetic chemistry, particularly in the realm of drug discovery. While direct studies on this specific isomer are limited, its structure allows for reliable predictions of its properties, synthesis, and reactivity based on well-established chemical principles. The confluence of a reactive nitro group, a fluorine atom activated for SNAr, and a primary amide moiety provides multiple avenues for elaboration into complex, high-value molecules. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile building block in their research and development programs.
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